molecular formula C50H88N28O15 B14056238 H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4)

H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4)

Cat. No.: B14056238
M. Wt: 1321.4 g/mol
InChI Key: VCOPTHOUUNAYKQ-UHFFFAOYSA-N
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Description

H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1)H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3)H-bLys-(2)H-bLys-(4) is a complex peptide compound It is composed of multiple amino acids and derivatives, including diaminopropanoic acid, alanine, serine, and lysine, among others

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids using coupling reagents such as carbodiimides. The ureido groups are introduced through the reaction of amino groups with isocyanates. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the product. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may yield free thiol groups.

Scientific Research Applications

H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.

    Industry: The compound can be used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopropanoic acid hydrochloride: A simpler amino acid derivative with similar functional groups.

    DL-2,3-Diaminopropionic acid monohydrochloride: Another related compound with similar properties.

Uniqueness

H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.

Properties

Molecular Formula

C50H88N28O15

Molecular Weight

1321.4 g/mol

IUPAC Name

3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide

InChI

InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)

InChI Key

VCOPTHOUUNAYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N

Origin of Product

United States

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